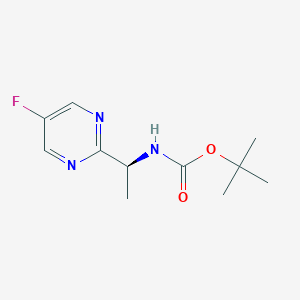

(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate

Description

(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a chiral carbamate derivative featuring a fluorinated pyrimidine ring. The compound’s structure includes a tert-butyl carbamate group attached to an ethyl chain, which is further substituted with a 5-fluoropyrimidin-2-yl moiety. Fluorine’s electronegativity and small atomic radius likely enhance the molecule’s metabolic stability and binding affinity in biological systems, making it relevant in medicinal chemistry and drug development.

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O2/c1-7(9-13-5-8(12)6-14-9)15-10(16)17-11(2,3)4/h5-7H,1-4H3,(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXHBDFOMABPAW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=N1)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601163209 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-30-6 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905587-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Reagents

- Chiral amine precursor: (S)-1-(5-fluoropyrimidin-2-yl)ethylamine or its protected derivatives.

- Carbamate-forming reagent: tert-butyl chloroformate (Boc-Cl) is commonly used to install the tert-butyl carbamate protecting group.

- Bases: Triethylamine or other organic bases to neutralize generated HCl and facilitate carbamate formation.

- Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are typically employed.

General Procedure

Amine Protection:

The (S)-1-(5-fluoropyrimidin-2-yl)ethylamine is dissolved in an aprotic solvent under inert atmosphere to prevent oxidation or racemization.Addition of tert-butyl chloroformate:

The solution is cooled (0–5 °C) to control exothermic reaction and tert-butyl chloroformate is added slowly, often dropwise, to the stirred amine solution.Base Addition:

Triethylamine is added to scavenge the HCl formed during the reaction, maintaining neutral to slightly basic conditions.Stirring and Reaction Time:

The reaction mixture is stirred for several hours (typically 1–10 hours, often 3–8 hours) at controlled temperature (0–25 °C) to ensure complete conversion.Workup:

The reaction mixture is quenched, and the product is isolated by extraction, followed by purification methods such as recrystallization or chromatography to achieve high purity.

Reaction Optimization

- Temperature control is critical to prevent racemization of the chiral center.

- Order of reagent addition is less critical when neutral forms of reagents are used, improving operational simplicity and yield.

- Reaction monitoring by HPLC or TLC ensures completeness and purity.

- Avoidance of high viscosity: Using neutral reagents prevents viscosity increase, facilitating stirring and scalability.

Representative Data Table for Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting amine purity | >98% | Ensures stereochemical integrity and high yield |

| Solvent | DCM, THF, or DMF | Aprotic solvents preferred for carbamate formation |

| Temperature | 0–25 °C | Lower temperatures minimize racemization |

| tert-Butyl chloroformate eq. | 1.0–1.2 eq | Slight excess ensures complete conversion |

| Base (triethylamine) eq. | 1.0–2.0 eq | Neutralizes HCl, maintains pH |

| Reaction time | 1–10 hours (commonly 3–8 hours) | Monitored by HPLC or TLC |

| Stirring | Continuous | Prevents localized concentration gradients and ensures uniform reaction |

| Yield | Typically 80–95% | Dependent on purity of reagents and reaction control |

| Purity (HPLC) | >98% | Post-purification standard for pharmaceutical intermediates |

Research Findings and Analytical Considerations

- The use of neutral reagents and controlled addition reduces side reactions and improves purity.

- Stereochemical integrity is maintained by avoiding high temperatures and prolonged reaction times.

- Reaction progress is effectively monitored by chromatographic methods (HPLC) and confirmed by NMR spectroscopy.

- Purification by recrystallization or chromatography yields analytically pure carbamate suitable for further synthetic transformations.

Chemical Reactions Analysis

(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom in the pyrimidine ring is replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Structural Differences: The target compound contains a pyrimidine ring with a single fluorine substituent, while analogs like 14A and 14B feature pyridine rings substituted with bromine, fluorine, or alkyne groups. Pyrimidine’s aromatic nitrogen atoms may confer distinct electronic properties compared to pyridine derivatives.

Substituent Effects :

- Fluorine : Present in all compounds, fluorine enhances electronegativity and metabolic stability. In the target compound, its position on pyrimidine may optimize π-stacking interactions in biological systems.

- Bromine : In 14A and 14B , bromine’s larger atomic size increases steric hindrance and may alter reactivity (e.g., slower substitution rates compared to fluorine) .

Synthetic Complexity: 14A and 14B require multi-step syntheses involving palladium-catalyzed cross-coupling (e.g., Sonogashira for alkyne incorporation) .

Molecular Weight and Solubility :

- The target compound’s estimated molecular weight (~257.26 g/mol) is lower than 14A (492.07 g/mol) and 14B (521.38 g/mol), suggesting better membrane permeability. However, the hydroxy-methylbutynyl group in 14B could improve aqueous solubility despite higher weight .

Research Implications and Limitations

- Pyrimidine derivatives often target DNA/RNA processes, whereas pyridine-based analogs (e.g., 14A) may prioritize enzyme inhibition.

- Hazard Considerations : While the SDS for the tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate highlights acute toxicity and skin irritation risks , similar hazards may apply to the target compound, necessitating rigorous safety protocols.

- Data Gaps : Specific pharmacological data (e.g., IC₅₀, LogP) for the target compound are unavailable in the provided evidence. Further studies are required to correlate structural features with functional outcomes.

Biological Activity

(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C11H16FN3O2

- Molecular Weight : 241.26 g/mol

The compound consists of a tert-butyl group attached to a nitrogen atom in the carbamate functional group, which is linked to an ethyl chain that connects to a 5-fluoropyrimidine ring. This fluorinated pyrimidine moiety is known for its relevance in drug design, particularly in targeting various biological pathways.

The primary mechanism of action for this compound involves the inhibition of the JAK2 kinase , a crucial enzyme in the JAK-STAT signaling pathway. This pathway plays a vital role in mediating immune responses, cell growth, and apoptosis.

Key Mechanisms:

- Inhibition of JAK2 Kinase : The compound binds to JAK2 kinase, inhibiting its activity and consequently disrupting the JAK-STAT signaling pathway .

- Cellular Effects : It modulates cellular processes such as gene expression and metabolism, influencing various cell types and their functions.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antitumor Activity : The compound has been shown to possess anticancer properties by inhibiting pathways essential for tumor growth.

- Immunomodulatory Effects : Its ability to influence immune responses makes it a candidate for further exploration in immunotherapy.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study 2 | JAK2 Inhibition | Confirmed binding affinity to JAK2 with IC50 values indicating potent inhibitory effects. |

| Study 3 | Immunomodulation | Showed modulation of cytokine release in immune cells, suggesting potential therapeutic applications in autoimmune diseases. |

Synthesis and Applications

The synthesis of this compound typically involves methods such as ω-transaminase-mediated asymmetric synthesis, allowing for the production of this chiral compound with high enantioselectivity.

Applications:

- Pharmaceutical Development : Its unique structure makes it a valuable building block for synthesizing more complex pharmacologically active compounds.

- Research Tool : Utilized in studies focusing on enzyme interactions and metabolic pathways.

Q & A

Basic Questions

What synthetic routes are commonly employed for preparing (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate?

Methodological Answer:

The synthesis typically involves coupling a fluoropyrimidine derivative with a chiral ethylcarbamate intermediate. Key steps include:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine moiety .

- Fluoropyrimidine coupling : Using nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to attach the 5-fluoropyrimidine group.

- Stereochemical control : Employing chiral auxiliaries or enzymatic resolution (e.g., lipases) to ensure (S)-configuration, as seen in biocatalytic procedures for related carbamates .

Reference Compounds : Evidence from tert-butyl carbamate derivatives (e.g., ) highlights the use of Boc protection and fluorinated heterocycle coupling.

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry and fluorine incorporation (e.g., δ 8.22 ppm for pyrimidine protons in analogous compounds ).

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Chiral HPLC : For enantiomeric excess determination, critical given the (S)-configuration .

Data Sources : Structural analogs in and provide NMR templates for pyrimidine and carbamate groups.

What safety precautions are necessary during handling?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2 irritation per GHS ).

- Ventilation : Work in a fume hood to avoid inhalation (H335: Respiratory tract irritation ).

- Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong acids/bases) .

Reference Standards : GHS classifications for related tert-butyl carbamates () guide hazard mitigation.

Advanced Research Questions

How can stereochemical integrity be maintained during large-scale synthesis?

Methodological Answer:

- Chiral Catalysis : Use asymmetric hydrogenation or organocatalysts to preserve the (S)-configuration.

- Crystallization-Induced Dynamic Resolution (CIDR) : Leverage differential solubility of enantiomers during crystallization.

- Biocatalysis : Enzymatic methods (e.g., acylases) for enantioselective deprotection, as demonstrated in lactonized statin intermediates .

Case Study : details biocatalytic approaches for carbamates with industrial relevance.

What stability challenges arise under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Conduct stress testing at 40°C/75% RH to assess hydrolysis of the Boc group.

- pH-Dependent Degradation : Monitor via HPLC at pH 2 (simulated gastric fluid) and pH 7.4 (blood), noting carbamate cleavage.

- Light Sensitivity : Store in amber vials if UV instability is observed (common in fluoropyrimidines).

Data Gaps : Stability data for exact compound is lacking, but outline general carbamate reactivity.

How does the 5-fluoropyrimidine moiety influence biological activity?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine enhances metabolic stability and binding affinity in enzyme inhibitors.

- Structural Mimicry : The pyrimidine ring mimics natural nucleotides, enabling applications in kinase or protease inhibition.

- SAR Studies : Compare analogs with Cl, Br, or H substituents to isolate fluorine’s role (see for chloropyrimidine analogs).

Therapeutic Context : Fluoropyrimidines are widely used in anticancer agents (e.g., 5-fluorouracil derivatives).

How can contradictions in synthetic yields between studies be resolved?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethereal), and temperatures.

- Reaction Monitoring : Use in situ IR or Raman spectroscopy to identify intermediates and optimize reaction endpoints.

- Reproducibility Checks : Cross-validate with literature protocols for tert-butyl carbamates (e.g., ).

Case Example : reports biocatalytic yields >78%, while traditional methods may vary due to competing side reactions.

What strategies enable scalable synthesis without compromising purity?

Methodological Answer:

- Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic coupling reactions.

- Cascade Reactions : Combine Boc protection and fluoropyrimidine coupling in one pot to reduce purification steps.

- Quality-by-Design (QbD) : Use PAT (Process Analytical Technology) tools for real-time purity monitoring .

Industrial Relevance : outlines scalable protocols for chloropyrimidine carbamates, adaptable to fluorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.